molecular formula C15H17N7O3S3 B2745623 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852168-56-0

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2745623
CAS No.: 852168-56-0
M. Wt: 439.53
InChI Key: JQYVNNGOFHFYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H17N7O3S3 and its molecular weight is 439.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Insecticidal Assessment Compounds incorporating a thiadiazole moiety, similar to the one , have been synthesized and evaluated for their insecticidal potential against pests like the cotton leafworm, Spodoptera littoralis. Such research illustrates the role of thiadiazole derivatives in developing new agrochemicals to protect crops from pest damage (A. Fadda et al., 2017).

Anti-inflammatory and Analgesic Agents Thiadiazole derivatives have been synthesized with the intention of exploring their anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase inhibitors, showing significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, indicating their potential as pharmaceutical agents (A. Abu‐Hashem et al., 2020).

Anticancer Screening The anticancer properties of N-aryl thiadiazole derivatives have been investigated, with certain compounds displaying potent cytotoxicity against various cancer cell lines. This suggests the potential of thiadiazole derivatives in the development of new anticancer drugs (Sraa Abu-Melha, 2021).

Glutaminase Inhibition Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are related to thiadiazole structures, has demonstrated the potential for glutaminase inhibition, an approach that could be beneficial in cancer treatment strategies (K. Shukla et al., 2012).

Antimicrobial Activity The synthesis of thiadiazole derivatives has also been explored for their antimicrobial properties. Various compounds have shown promise as antibacterial and antifungal agents, highlighting the versatility of thiadiazole compounds in addressing resistant microbial strains (M. Youssef & M. A. Amin, 2012).

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O3S3/c1-5-26-14-20-19-13(28-14)18-8(23)6-27-11-9-10(16-7(2)17-11)21(3)15(25)22(4)12(9)24/h5-6H2,1-4H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYVNNGOFHFYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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